Ethenyl (thiocyanato)acetate
Description
Structure
3D Structure
Properties
CAS No. |
92609-68-2 |
|---|---|
Molecular Formula |
C5H5NO2S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
ethenyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C5H5NO2S/c1-2-8-5(7)3-9-4-6/h2H,1,3H2 |
InChI Key |
JGTAEKDIYFDPED-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CSC#N |
Origin of Product |
United States |
Synthetic Methodologies for Ethenyl Thiocyanato Acetate and Analogous Compounds
Direct Synthetic Routes to Ethenyl (thiocyanato)acetate
A comprehensive review of the scientific literature reveals a notable absence of established direct synthetic routes for the specific compound this compound. While methods for the synthesis of vinyl esters and thiocyanates are independently well-documented, their combination in the target molecule has not been explicitly described. The inherent instability of vinyl alcohol complicates typical esterification reactions, necessitating alternative approaches such as transvinylation or reactions involving acetylene. However, the application of these methods to thiocyanatoacetic acid to yield this compound has not been reported.
Precursor-Based Synthesis of Thiocyanatoacetates
Given the lack of direct synthetic pathways to this compound, precursor-based methodologies for analogous thiocyanatoacetate compounds are of considerable interest. These methods often involve the introduction of the thiocyanate (B1210189) group onto a pre-existing acetate (B1210297) backbone.
Synthesis via Halogenated Acetate Intermediates (e.g., from ethyl 2-chloroacetoacetate with potassium thiocyanate)
A common and effective method for the synthesis of thiocyanatoacetates involves the nucleophilic substitution of a halogenated acetate precursor with a thiocyanate salt. This reaction is a classic example of a Finkelstein reaction, where a halide is displaced by another. For instance, ethyl 2-thiocyanatoacetate can be prepared from ethyl chloroacetate (B1199739) and potassium thiocyanate. The reaction proceeds via an SN2 mechanism, where the thiocyanate ion (SCN-) acts as the nucleophile, attacking the carbon atom bearing the halogen.
While specific literature detailing the reaction of ethyl 2-chloroacetoacetate with potassium thiocyanate is scarce, the general principle of this transformation is well-established. The presence of the aceto group in ethyl 2-chloroacetoacetate introduces additional reactivity considerations, but the fundamental substitution of the chlorine atom by the thiocyanate group is expected to proceed. The general reaction is as follows:
Cl-CH2-CO-CH2-COOEt + KSCN → SCN-CH2-CO-CH2-COOEt + KCl
The reaction conditions, such as solvent and temperature, would need to be optimized to favor the desired substitution product and minimize potential side reactions.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Ethyl 2-chloroacetoacetate | Potassium thiocyanate | Ethyl 2-thiocyanatoacetoacetate | Nucleophilic Substitution |
| Ethyl chloroacetate | Potassium thiocyanate | Ethyl 2-thiocyanatoacetate | Nucleophilic Substitution |
Thiocyanation Reactions for Thiocyanatoethyl and Related Structures
Recent advancements in synthetic organic chemistry have led to the development of novel methods for the introduction of the thiocyanate group into organic molecules, including those that can generate thiocyanatoethyl and related structures. These methods often employ electrochemical or radical-mediated pathways.
Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for the construction of complex molecules. In the context of thiocyanation, electrochemical methods can be employed to generate thiocyanate radicals (SCN•) from thiocyanate salts, which can then participate in various transformations. An electrochemical thiocyanation/cyclization cascade has been reported to access thiocyanato-containing benzoxazines from ortho-vinyl anilines. mdpi.com This process involves the electrochemical oxidation of the thiocyanate ion to its radical, which then adds to the vinyl group, initiating a cyclization cascade to form the heterocyclic product. This strategy highlights the potential of electrochemistry to create complex molecules with a thiocyanatomethyl group in a single, controlled step. mdpi.com
Decarboxylative cross-coupling reactions have gained prominence as a method for forming new carbon-heteroatom bonds. In decarboxylative thiocyanation, a carboxylic acid is converted into the corresponding thiocyanate by replacing the carboxyl group with a thiocyanate group. This transformation can be achieved using photoredox catalysis, where a photocatalyst, upon irradiation with visible light, facilitates the single-electron transfer (SET) process, leading to the formation of a radical intermediate that subsequently reacts with a thiocyanating agent. rsc.orgresearchgate.net This method is particularly useful for the synthesis of a wide range of thiocyanates from readily available carboxylic acids under mild reaction conditions. rsc.orgresearchgate.net
| Starting Material | Reagents | Product Type | Key Feature |
| Carboxylic Acids | Photocatalyst, Thiocyanating Agent | Alkyl or Aryl Thiocyanates | Mild, radical-based C-C bond cleavage and C-SCN bond formation. rsc.orgresearchgate.net |
Radical-mediated reactions provide a versatile platform for the introduction of the thiocyanate group. A common method involves the use of an oxidant, such as potassium persulfate (K2S2O8), to generate thiocyanate radicals from a thiocyanate salt like potassium thiocyanate (KSCN). These highly reactive radicals can then add to unsaturated bonds or participate in other radical processes.
For example, the K2S2O8-mediated thiocyanation of enamides with ammonium (B1175870) thiocyanate (NH4SCN) has been shown to produce (E)-β-thiocyanoenamides with high regio- and stereoselectivity under metal-free conditions. rsc.org The reaction is believed to proceed through the formation of a thiocyanate radical, which adds to the double bond of the enamide, followed by subsequent steps to yield the final product. This methodology has also been applied to the synthesis of allylic thiocyanates from allylic alcohols. rsc.org
| Substrate | Thiocyanate Source | Oxidant | Product |
| Enamides | NH4SCN | K2S2O8 | (E)-β-thiocyanoenamides rsc.org |
| Allylic alcohols | NH4SCN | K2S2O8 | Allylic thiocyanates rsc.org |
Strategies for Stereoselective Introduction of the Ethenyl Moiety
The stereoselective introduction of an ethenyl (vinyl) group is a critical step in the synthesis of many complex organic molecules. While no methods are documented for this compound specifically, several stereoselective strategies are employed for the synthesis of other vinyl compounds, which could theoretically be adapted.
One prominent method involves the difunctionalization of alkynes . This approach is a straightforward protocol for preparing vinyl thiocyanates. nih.gov For instance, the thiocyanatothiolation of alkynes can be achieved with high regioselectivity. nih.gov Research has shown that both terminal and internal alkynes can be converted into vinyl thiocyanates without the formation of isomers. nih.gov
Another strategy involves the Knoevenagel condensation , which is a classic method for carbon-carbon bond formation. ias.ac.in A sustainable process has been developed for the stereoselective synthesis of aryl-substituted (E)-2-thiocyanatoacrylic acids. ias.ac.in This method involves the reaction of chloroacetic acid with ammonium thiocyanate to form 2-thiocyanatoacetic acid, which then undergoes a Knoevenagel condensation with an aromatic aldehyde. ias.ac.in The stereoselectivity of this reaction is influenced by the choice of aromatic aldehyde, with intramolecular hydrogen bonding in some cases leading to the formation of (Z) isomers. ias.ac.in
The following table summarizes the stereoselective synthesis of (E)-2-thiocyanatoacrylic acid derivatives via Knoevenagel condensation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-3-phenyl-2-thiocyanatoacrylic acid | 92 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-2-thiocyanatoacrylic acid | 95 |
| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-2-thiocyanatoacrylic acid | 90 |
| 4 | 2-Hydroxybenzaldehyde | (Z)-3-(2-hydroxyphenyl)-2-thiocyanatoacrylic acid | 88 |
Data sourced from a study on the sustainable synthesis of (E)-2-thiocyanatoacrylic acids. ias.ac.in
Transition-metal-catalyzed hydrothiolation of alkynes is another powerful method for the regio- and stereocontrolled synthesis of vinyl sulfides, which are structurally related to the target compound. acs.org The choice of catalyst can dictate the regioselectivity of the addition of thiols to alkynes. acs.org
Synthetic Route Optimization and Efficiency Studies
Optimization of synthetic routes is crucial for improving yield, reducing costs, and minimizing environmental impact. While efficiency studies for the synthesis of this compound are absent from the literature, general principles of optimization for related compounds can be considered.
For the synthesis of vinyl esters, transvinylation reactions using vinyl acetate are a common approach. nuu.uz The efficiency of these reactions can be optimized by analyzing the influence of factors such as solvent, temperature, time, and molar ratios of the starting materials. nuu.uz For example, in the synthesis of divinyl esters of dicarboxylic acids, activating the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) and using potassium tert-butylate as a base can lead to high yields. nuu.uz
The synthesis of thiocyanoesters, such as ethyl thiocyanoacetate, has been reported since the 19th century, typically prepared from the corresponding 2-bromoesters and potassium thiocyanate. cdnsciencepub.com The efficiency of this nucleophilic substitution is influenced by the electronic effects of the substituents on the bromoester. cdnsciencepub.com Electron-withdrawing groups on the alpha-carbon can accelerate the reaction. cdnsciencepub.com
In the context of industrial production of vinyl acetate, significant efforts have been made to optimize the process. Modern methods primarily involve the vapor-phase reaction of ethylene (B1197577) and acetic acid over a palladium-based catalyst. acs.org Optimization of this process has focused on catalyst development and tuning reaction conditions to improve efficiency and reduce costs. acs.org
The table below outlines key parameters that are often optimized in related synthetic processes:
| Parameter | Influence on Reaction | Example |
| Catalyst | Affects reaction rate, selectivity, and yield. | Palladium catalysts in vinyl acetate synthesis. acs.org |
| Solvent | Can influence reactant solubility and reaction pathway. | Dichloromethane is a common solvent for isothiocyanate synthesis. chemicalbook.com |
| Temperature | Affects reaction kinetics and can influence stereoselectivity. | Transvinylation reactions for vinyl esters are often performed at low temperatures (-30°C). nuu.uz |
| Reactant Ratio | Can drive the reaction to completion and affect product distribution. | Molar ratio of carboxylic acid to vinyl acetate is optimized in vinyl ester synthesis. e3s-conferences.org |
| Base/Acid | Can act as a catalyst or be necessary for deprotonation/protonation steps. | N-methylmorpholine is used as a base in the activation of carboxylic acids. e3s-conferences.org |
Reaction Pathways and Mechanistic Investigations of Ethenyl Thiocyanato Acetate
Fundamental Reactivity of the Thiocyanate (B1210189) Group
The thiocyanate ion (SCN⁻) is a pseudohalide and an ambident nucleophile, meaning it can react at two different nucleophilic centers: the sulfur atom or the nitrogen atom. cdnsciencepub.comresearchmap.jp This dual reactivity is a central feature of its chemistry and influences the structure of products formed in its reactions.
Nucleophilic Reactivity of Thiocyanate
The thiocyanate ion is a potent nucleophile capable of participating in a variety of substitution and addition reactions. nih.gov As an ambident nucleophile, it can attack electrophiles via either its sulfur or nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. wikipedia.org The regioselectivity of the attack is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction conditions, often explained by the principle of Hard and Soft Acids and Bases (HSAB). cdnsciencepub.com Generally, soft electrophiles tend to react at the soft sulfur atom, while hard electrophiles favor reaction at the harder nitrogen atom. cdnsciencepub.com In reactions with alkyl halides, the kinetic products are typically a mixture of thiocyanates and isothiocyanates. wikipedia.org The thiocyanate ion possesses three potential electrophilic sites for nucleophilic attack: the carbon linked to the thiocyanato group, the sulfur atom, and the cyanide carbon atom. researchgate.net
Theoretical studies have been conducted to understand the differing reactivities of the cyanate (B1221674) and thiocyanate anions. researchmap.jp These investigations analyze the electronic structures and bonding patterns to explain the observed nucleophilic behaviors. researchmap.jp
Radical Processes Involving Thiocyanate Species (e.g., thiocyanate radical generation)
The thiocyanate ion can be oxidized to generate the thiocyanate radical (•SCN). researchgate.netuomustansiriyah.edu.iq This process is often achieved using oxidizing agents such as potassium persulfate or iron(III) chloride. researchgate.netuomustansiriyah.edu.iq Once generated, the thiocyanate radical is a reactive intermediate that can participate in various radical processes, including addition to carbon-carbon double bonds. scispace.com This radical addition allows for the difunctionalization of alkenes, incorporating the thiocyanate group into organic molecules. scispace.com For instance, anhydrous FeCl₃ can oxidize potassium thiocyanate to its corresponding radical, which then adds to nucleophilic olefins to produce dithiocyanate derivatives. researchgate.net Control experiments have confirmed that such reactions proceed through a radical pathway, as the presence of radical scavengers can inhibit the reaction. uomustansiriyah.edu.iq
Electrophilic Addition Mechanisms (e.g., to carbon-carbon double bonds, as observed with benzeneselenenyl thiocyanate)
Reagents containing a thiocyanate group can act as electrophiles, adding across carbon-carbon double bonds. A notable example is the reaction of benzeneselenenyl thiocyanate (C₆H₅SeSCN) with alkenes. numberanalytics.com This reaction serves as a method for the synthesis of β-thiocyanatoalkyl phenyl selenides and β-isothiocyanatoalkyl phenyl selenides. numberanalytics.com The mechanism of this electrophilic addition is generally understood to proceed through a bridged seleniranium ion intermediate, which accounts for the commonly observed stereospecific anti-addition. cdnsciencepub.com
However, the stereochemistry can be complex. In the reaction of benzeneselenenyl thiocyanate with E- and Z-1-phenylpropene, a net stereospecific syn-addition was observed under kinetic control, suggesting a more complex mechanism or alternative intermediates in certain cases. cdnsciencepub.com The distribution between thiocyanato and isothiocyanato adducts is dependent on the substitution pattern of the alkene; mono- and disubstituted alkenes tend to favor the formation of thiocyanate products, while tri- and tetrasubstituted alkenes yield isothiocyanato adducts almost exclusively. numberanalytics.comresearchgate.net
Another reagent, thiocyanogen (B1223195) ((SCN)₂), also undergoes electrophilic addition to alkenes, typically yielding 1,2-bis(thiocyanato) compounds via a trans-addition. wikipedia.org
Polymerization Mechanisms of Ethenyl (thiocyanato)acetate
The vinyl group in this compound allows it to undergo polymerization, forming long polymer chains. The presence of the thiocyanato group significantly influences the polymerization behavior.
Radical Polymerization Studies
This compound, referred to in studies as vinyl thiocyanatoacetate (VTCA), undergoes radical polymerization. researchgate.net Research has shown that this polymerization proceeds through a distinctive mechanism that involves not only the expected vinyl addition but also an intramolecular transfer of the cyano group. researchgate.net This group-transfer mechanism is a key feature of its polymerization. The chain transfer constant to the monomer has been estimated, indicating that chain transfer reactions play a significant role in controlling the molecular weight of the resulting polymer. researchgate.net The number-average molecular weights of poly(VTCA) are often observed to be almost independent of both initiator and monomer concentrations, which is characteristic of a polymerization dominated by chain transfer to the monomer. researchgate.net
Kinetic studies on the radical polymerization of vinyl thiocyanatoacetate (VTCA) have been conducted to determine its rate law and activation energy. The polymerization, initiated by dimethyl 2,2′-azobisisobutyrate (MAIB) in acetone (B3395972) at 60 °C, was found to follow the rate equation: researchgate.net
Rp = k[MAIB]0.6±0.1[VTCA]1.0±0.1
This rate law indicates that the rate of polymerization (Rp) is approximately first order with respect to the monomer concentration and to the power of 0.6 with respect to the initiator concentration. researchgate.net The deviation of the initiator exponent from the ideal value of 0.5 suggests complexities in the initiation or termination steps. researchgate.net
Below is a table summarizing the kinetic parameters for the radical polymerization of vinyl thiocyanatoacetate.
| Kinetic Parameter | Value | Conditions |
|---|---|---|
| Rate Law (Rp) | k[MAIB]0.6±0.1[VTCA]1.0±0.1 | Acetone, 60 °C |
| Overall Activation Energy (Ea) | 112 kJ/mol | - |
| Chain-Transfer Constant to Monomer (CM) | 9.6 × 10-3 | 60 °C |
Group-Transfer Mechanism Participationwikipedia.org
The radical polymerization of this compound is characterized by the significant participation of a group-transfer mechanism. nih.govacs.orgscispace.comacs.org Unlike conventional vinyl polymerization where the monomer unit is incorporated directly into the polymer chain, the polymerization of VTCA involves an intramolecular transfer of the cyano group. nih.govcmu.edu This process, often termed group transfer radical polymerization (GTRP), results in a polymer with a rearranged backbone structure containing both ester and thioether linkages. nih.gov
The mechanism is understood to proceed as follows:
An initiator-derived radical adds to the vinyl group of the this compound monomer.
This is followed by a rapid intramolecular cyclization, where the radical center attacks the sulfur atom of the thiocyanate group, forming a five-membered cyclic iminyl radical intermediate. nih.gov
This intermediate then undergoes a C-S bond scission (ring-opening). nih.gov In this step, the cyano group is effectively transferred, and the propagating radical center is regenerated on a different atom. nih.govcmu.edu
This group-transfer step is a key feature of the polymerization, leading to a polymer structure that is distinctly different from what would be expected from a simple vinyl addition. acs.orgcmu.edu
Chain Transfer Phenomena (e.g., Chain Transfer to Monomer)wikipedia.org
In the radical polymerization of thiocyanate-containing vinyl monomers, chain transfer reactions play a significant role. acs.orgcmu.edu Specifically, chain transfer to the monomer is a notable phenomenon. acs.orgcmu.edu This process occurs when a growing polymer chain abstracts an atom from a monomer molecule, thereby terminating the growth of the current chain and initiating a new one. wikipedia.org
Research on closely related monomers, such as 2-thiocyanatoethyl vinyl ether (TCEVE), has shown that the number-average molecular weight of the resulting polymer tends to decrease as the initial monomer concentration increases. acs.orgcmu.edu This inverse relationship is a strong indication that chain transfer to the monomer is a competing reaction to propagation. acs.org This phenomenon ultimately limits the maximum achievable molecular weight of the polymer under a given set of conditions. wikipedia.org
Initiation by Pseudohalogens (e.g., thiocyanates in Atom Transfer Radical Polymerization)d-nb.info
Pseudohalogens, such as the thiocyanate group (-SCN), can be utilized as initiators in Atom Transfer Radical Polymerization (ATRP), a type of reversible-deactivation radical polymerization. wikipedia.orgacs.org In this process, an initiator with a transferable (pseudo)halogen group is activated by a transition metal complex, typically copper-based, to form a propagating radical. wikipedia.org
However, the use of thiocyanate-based initiators in ATRP presents specific challenges and characteristics. Research shows that while pseudohalogens can initiate ATRP, the reaction is often slow and poorly controlled compared to conventional alkyl halide initiators. acs.orgcolab.ws For instance, the activation rate constant for benzyl (B1604629) bromide is approximately 10,000 times higher than that for the corresponding benzyl thiocyanate. colab.ws
Control over the polymerization is typically only achieved when a copper(I) halide is used as the catalyst. researchgate.net This suggests that a halogen exchange occurs between the thiocyanate-terminated chain and the copper catalyst, with the more reactive halide preferentially participating in the activation/deactivation equilibrium that is central to ATRP control. researchgate.net The use of a pseudohalide initiator in combination with a copper pseudohalide catalyst often leads to uncontrolled polymerization or no reaction at all.
| Initiator Type | Relative Reactivity | Control in ATRP | Notes |
| Alkyl Iodide | Highest | Good (with precautions) | R-I bond is weakest; can have side reactions. |
| Alkyl Bromide | High | Excellent | Most commonly used for good control and reactivity. |
| Alkyl Chloride | Moderate | Good | R-Cl bond is stronger, leading to slower initiation. |
| Alkyl Thiocyanate | Low | Poor to Moderate | Initiation is slow; control often requires a halide catalyst. acs.orgcolab.ws |
Copolymerization Behavior of Vinyl Thiocyanatoacetatewikipedia.org
The unique reactivity of this compound also influences its behavior when copolymerized with other vinyl monomers.
Monomer Reactivity Ratio Determinationwikipedia.org
To understand and predict the composition of a copolymer, the monomer reactivity ratios (r₁ and r₂) must be determined. scielo.org These ratios compare the rate at which a radical at the end of a growing polymer chain adds a monomer of its own type versus the other monomer type. nsf.gov The reactivity ratios for the radical copolymerization of this compound (M₁) with common comonomers such as styrene (B11656) (M₂) and vinyl acetate (B1210297) (M₂) have been determined experimentally. acs.org
Due to the significant difference in electronic properties and radical stability between monomers like styrene and vinyl acetate, their copolymerization behavior is often non-ideal. nsf.govresearchgate.net Determining the reactivity ratios for VTCA with these monomers is crucial for synthesizing copolymers with a desired composition and structure. researchgate.net
| Copolymer System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Copolymerization Tendency (r₁r₂) |
| This compound (M₁) / Styrene (M₂) | Value | Value | Value (If ≈ 0, alternating; if ≈ 1, ideal/random; if > 1, blocky) |
| This compound (M₁) / Vinyl Acetate (M₂) | Value | Value | Value (If ≈ 0, alternating; if ≈ 1, ideal/random; if > 1, blocky) |
(Note: Specific numerical values are found in the cited literature wikipedia.org and depend on the specific comonomer.)
Analysis of Copolymer Structureswikipedia.org
The analysis of copolymers containing this compound reveals a structure consistent with the group-transfer mechanism participating in the propagation step. When VTCA is incorporated into a polymer chain alongside another monomer, the VTCA unit exists in its rearranged form. nih.govacs.org
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), are essential for elucidating the detailed structure of these copolymers. nih.gov These analyses confirm the presence of the rearranged thioether and ester functionalities in the polymer backbone, distinguishing it from a simple vinyl copolymer. nih.govcmu.edu The data from these analyses allow for the quantification of each monomer's incorporation into the copolymer and confirm the unique structural contribution of the group-transfer polymerization of VTCA. scielo.org
Influence of Initiators and Catalysts on Polymerization (e.g., radical initiators, ionic liquids where thiocyanate anion initiates polymerization)wikipedia.orgscispace.comd-nb.infoacs.org
The choice of initiation system is paramount in controlling the polymerization of this compound. Both radical and ionic pathways can be employed, each with distinct characteristics.
| Initiator | Concentration (mol %) | Polymer Yield (%) | Number-Average Molecular Weight (Mₙ) |
| AIBN | 2 | High | Lower |
| AIBN | 4 | Higher | Lowest |
| TBPA | 2 | High | Moderate |
(Note: Table demonstrates general trends observed in related group-transfer radical polymerizations. nih.gov)
Ionic Liquids and Anionic Initiation: The thiocyanate anion (SCN⁻) itself can act as a polymerization initiator, particularly in anionic polymerization. wikipedia.orgeresearchco.com This can be achieved using ionic liquids or specific salt combinations. For instance, an initiator system can be formed by combining an alkali amide (like sodium amide) with an alkali salt containing the thiocyanate anion (e.g., sodium thiocyanate or potassium thiocyanate). du.edu.eg This combination generates a species capable of initiating the anionic polymerization of vinyl monomers. eresearchco.com In such a process, the nucleophilic thiocyanate anion attacks the double bond of the monomer, creating a carbanion which then propagates the polymerization. wikipedia.orgeresearchco.com This method offers a pathway to polymers that is distinct from the radical route and is particularly suitable for monomers with strong electron-withdrawing groups. eresearchco.com
Comparative Analysis with Cationic Polymerization Pathways
The polymerization of this compound presents a fascinating case study in the competition between radical and cationic reaction mechanisms. The monomer's structure, featuring an electron-withdrawing acetate group and a vinyl group, influences its reactivity and the type of polymerization it favors.
Vinyl ethers, which are electron-rich, readily undergo cationic polymerization but are generally resistant to radical homopolymerization. nih.govcmu.edu Conversely, vinyl esters like vinyl acetate are more amenable to radical polymerization. The presence of the thiocyanatoacetate group introduces further complexity.
Studies on the radical polymerization of vinyl thiocyanatoacetate (VTCA) show that it proceeds readily, initiated by agents like dimethyl 2,2′-azobisisobutyrate (MAIB). researchgate.netresearchgate.net The reaction kinetics for the radical polymerization of VTCA in acetone at 60°C have been determined, demonstrating a clear dependence on both initiator and monomer concentration. researchgate.net
Data sourced from Sato et al. (2002). researchgate.net
In contrast, a direct cationic polymerization pathway for this compound is less favorable. Cationic polymerization is initiated by the formation of a carbocationic active center, a process favored by electron-donating groups that can stabilize the positive charge. nih.gov The acetate group in this compound is electron-withdrawing, which destabilizes the potential carbocation that would form on the vinyl group, thereby hindering a conventional cationic polymerization mechanism.
A comparative analysis with a structurally related monomer, 2-thiocyanatoethyl vinyl ether (TCEVE), highlights these differences. TCEVE, being a vinyl ether, can be polymerized via both radical and cationic pathways, but the resulting polymer structures are distinctly different. cmu.edu Cationic polymerization of TCEVE proceeds through a standard vinyl polymerization mechanism. However, its radical polymerization involves a group-transfer mechanism where the cyano group migrates. cmu.edu This suggests that the nature of the linkage to the vinyl group (ether vs. ester) profoundly impacts the polymerization mechanism.
While a direct cationic homopolymerization of this compound is unlikely to be efficient, copolymerization is a possibility. Concurrent cationic and radical polymerization techniques have been developed for systems of vinyl ethers and vinyl esters, using a combination of Lewis acids and radical initiators. researchgate.netacs.org Such an approach could potentially incorporate this compound into copolymers, where a Lewis acid activates a comonomer for cationic propagation while a radical initiator simultaneously promotes the polymerization of the vinyl thiocyanatoacetate unit.
Other Derivatization and Transformation Reactions of this compound
Beyond polymerization, the functional groups in this compound offer routes to various chemical transformations, particularly the synthesis of heterocyclic compounds through cyclocondensation reactions. The thiocyanatoacetate moiety is a valuable precursor for building ring systems containing nitrogen and sulfur.
Analogous reactions of related thiocyanoesters demonstrate the synthetic potential. For instance, ethyl thiocyanoacetate reacts with hydrazine (B178648) hydrate (B1144303) in an exothermic reaction to produce substituted thiazolidinedione-2-azines. cdnsciencepub.com This type of reaction involves the nucleophilic attack of the hydrazine on the thiocyanate group and subsequent cyclization.
Table 2: Analogous Cyclocondensation Reactions of Thiocyanoesters
| Thiocyanoester Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Ethyl thiocyanoacetate | Hydrazine hydrate | Thiazolidinedione-2-azine | cdnsciencepub.com |
| Ethyl chloroacetate (B1199739) & KSCN | Acidification | Thiazolidinedione | nih.gov |
| β-Keto acid thiocyanate | Thiourea derivative | Thiazole (B1198619) | vulcanchem.com |
Another well-established route to thiazolidinone heterocycles involves the reaction of an α-halo ester, such as ethyl chloroacetate, with potassium thiocyanate, followed by acidification. nih.gov This pathway proceeds through an intermediate similar in structure to this compound's core reactive group. It is plausible that this compound could undergo intramolecular cyclization or react with external nucleophiles to form similar five-membered heterocyclic rings.
Furthermore, the thiocyanate group is a versatile synthon for various sulfur- and nitrogen-containing heterocycles. nih.gov Vinyl thiocyanates can be synthesized through various methods and serve as building blocks. researchgate.net For example, reactions of vinyl azides with potassium thiocyanate can lead to the formation of highly substituted thiazoles. researchgate.netbeilstein-journals.org These reactions showcase the utility of the vinyl and thiocyanate functionalities in constructing complex molecular architectures. Given the structure of this compound, it could potentially undergo similar cycloaddition or cyclocondensation reactions, either thermally or through catalysis, to yield a variety of substituted heterocycles. The presence of the ester group could further influence the reactivity and regioselectivity of these transformations.
Theoretical Chemistry and Computational Studies of Ethenyl Thiocyanato Acetate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometry and electronic landscape of molecules like ethenyl (thiocyanato)acetate. Such calculations would typically be performed using a basis set like 6-31G* or higher to achieve a balance between accuracy and computational cost.
Molecular Structure: The calculations would provide optimized bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest would include the C=C double bond length of the vinyl group, the C-O and C=O bond lengths of the acetate (B1210297) moiety, and the geometry around the sulfur and cyano groups of the thiocyanate (B1210189). It is expected that the molecule would exhibit distinct conformational isomers, and computational methods can determine their relative stabilities. nih.gov
Electronic Properties: The electronic character of the molecule is described by properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment. The thiocyanate group is known to be a strong electron-withdrawing group, which would significantly influence the electronic properties of the vinyl group, affecting its reactivity in polymerization. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity.
Table 1: Hypothetical DFT Calculation Results for this compound
| Property | Calculated Value | Significance |
| C=C Bond Length | ~1.33 Å | Indicates the double bond character of the vinyl group. |
| S-CN Bond Length | ~1.68 Å | Characteristic bond length within the thiocyanate group. |
| HOMO Energy | (Calculated Value) | Highest occupied molecular orbital energy, related to electron-donating ability. |
| LUMO Energy | (Calculated Value) | Lowest unoccupied molecular orbital energy, related to electron-accepting ability. |
| HOMO-LUMO Gap | (Calculated Value) | An indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | (Calculated Value) | Reflects the overall polarity of the molecule. |
Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can map out the energy landscape of chemical reactions, identifying the most probable pathways and the structures of high-energy transition states.
Polymerization Initiation: For the radical polymerization of this compound, computational modeling could elucidate the mechanism of initiation. This would involve calculating the energy barriers for the addition of a radical initiator to the vinyl group.
Thiocyanate Group Transformations: The thiocyanate group can undergo various transformations. Theoretical calculations can be used to explore the reaction mechanisms and energy barriers associated with these transformations, such as isomerization to an isothiocyanate or its participation in cyclization reactions. acs.org For instance, the rearrangement of acyl thiocyanates to isothiocyanates has been studied computationally, revealing the transition state structures and activation energies. acs.org A similar approach could be applied to understand the stability and reactivity of the thiocyanate group in this compound.
Computational Simulations of Polymerization Processes
The energetics of radical propagation in the polymerization of this compound can be investigated through computational simulations.
Radical Propagation Energetics: The key step in radical polymerization is the propagation reaction, where a growing polymer radical adds to a monomer molecule. Computational chemistry can model this process to determine the activation energy of propagation. Studies on the radical polymerization of vinyl acetate have utilized computational methods to understand the reaction kinetics and the influence of the ester group. ed.ac.uk
A fascinating aspect of the polymerization of some thiocyanate-containing vinyl monomers is the potential for a "group transfer" mechanism. nih.govtokushima-u.ac.jpmatci.jp In this mechanism, the propagating radical may undergo an intramolecular transfer of the cyano group. For vinyl thiocyanatoacetate, this would lead to a polymer with a polyester-polythioether backbone structure. tokushima-u.ac.jpmatci.jp Computational modeling would be essential to determine the feasibility and energetics of this group transfer step relative to the conventional vinyl polymerization pathway.
Solvent Effects on Reactivity
The choice of solvent can significantly impact reaction rates and mechanisms. Computational models can simulate the effect of a solvent, such as ethyl acetate, on the reactivity of this compound.
Implicit and Explicit Solvent Models: Solvent effects can be modeled either implicitly, by treating the solvent as a continuous dielectric medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including individual solvent molecules in the calculation. The latter approach is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
Advanced Characterization and Analytical Methodologies for Ethenyl Thiocyanato Acetate
Spectroscopic Characterization Techniques
Spectroscopic techniques are pivotal in elucidating the molecular structure of ethenyl (thiocyanato)acetate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide crucial data for structural confirmation.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their chemical environment and proximity to other protons. The vinyl group protons (CH2=CH-) typically exhibit complex splitting patterns due to geminal and cis/trans couplings.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the vinyl carbons, and the thiocyanate (B1210189) carbon are all distinctive and aid in the unequivocal identification of the compound. researchgate.net
| NMR Data for this compound | |
| Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |
| ¹H NMR | Specific ppm values and coupling constants for the vinyl protons would be detailed here based on experimental data. |
| ¹³C NMR | Distinct peaks for the carbonyl, vinyl, and thiocyanate carbons would be listed with their respective ppm values. researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. libretexts.org For this compound, characteristic absorption bands are expected for the thiocyanate group (S-C≡N), the ester carbonyl group (C=O), and the carbon-carbon double bond (C=C) of the vinyl group. libretexts.orgresearchgate.net
The stretching vibration of the thiocyanate group typically appears as a sharp, strong band in the region of 2140-2175 cm⁻¹. The ester carbonyl (C=O) stretch is expected to be a strong absorption around 1735-1750 cm⁻¹. docbrown.info The C=C stretching of the vinyl group would likely be observed in the 1620-1680 cm⁻¹ region. researchgate.netnih.gov
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Thiocyanate (S-C≡N) | 2140 - 2175 |
| Ester Carbonyl (C=O) | 1735 - 1750 docbrown.info |
| Vinyl (C=C) | 1620 - 1680 researchgate.netnih.gov |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.gov It is invaluable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules. ualberta.ca It can be used to generate ions of this compound with minimal fragmentation, allowing for clear observation of the molecular ion peak. rsc.orgnih.gov
| Mass Spectrometry Data for this compound | |
| Technique | Expected Observation |
| HRMS | An exact m/z value corresponding to the precise molecular weight of the compound, confirming its elemental formula. |
| ESI-MS | A prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, depending on the solvent system used. ualberta.ca |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purification
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. bujhansi.ac.in By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized. wvu.edu The retention factor (Rf) value of the product spot is a characteristic property under a given set of conditions. libretexts.org
Commonly used solvent systems for the TLC of moderately polar compounds like this compound include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). wvu.edunih.gov
Column Chromatography for Product Purification
Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale. vedantu.com The crude product containing this compound is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system. patsnap.comorgsyn.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. vedantu.com
The choice of eluent is critical for successful separation. A gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity, is often employed to effectively separate the desired product from impurities. orgsyn.org For instance, a gradient of petroleum ether and ethyl acetate could be used to purify this compound. patsnap.com
High Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.com For the quantitative analysis of this compound, HPLC offers high precision, accuracy, and reproducibility. openaccessjournals.comdrawellanalytical.com The method separates compounds based on their differential interactions between a mobile phase (a solvent) and a stationary phase (a packed column). drawellanalytical.com
The quantification of a specific compound is achieved by creating a calibration curve, which plots the chromatographic response (typically peak area) against known concentrations of a standard. drawellanalytical.com By running the sample under the same conditions, the concentration of the target analyte, such as this compound, can be accurately determined from its peak area by referencing the calibration curve. drawellanalytical.com
For a vinyl monomer like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. sielc.com Detection is often performed using a UV-Vis detector, as the vinyl and thiocyanate functional groups contain chromophores that absorb ultraviolet light at specific wavelengths. sielc.com The selection of an appropriate column and mobile phase composition is critical to achieve good resolution and peak symmetry. oiv.int
Table 1: Illustrative HPLC Parameters for Quantitative Analysis of Vinyl Monomers
| Parameter | Specification | Purpose |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water | Elutes the compound from the column. Gradient elution allows for the separation of complex mixtures. oiv.int |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |
| Detector | UV-Vis Detector | Quantifies the compound by measuring absorbance at a specific wavelength (e.g., 210-240 nm). sielc.com |
| Column Temp. | 25 - 40 °C | Controls the viscosity of the mobile phase and interaction kinetics, affecting separation efficiency. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for identifying and quantifying volatile and semi-volatile organic compounds. researchgate.netri.gov It is particularly well-suited for the analysis of this compound due to the compound's expected volatility. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net
In GC-MS analysis, the sample is vaporized and separated into its individual components as it travels through a capillary column. ri.gov The separation is based on the compounds' boiling points and affinities for the column's stationary phase. After separation, the components enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing them to break into characteristic, predictable fragments. si.edu The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular "fingerprint" for identification. nih.gov
For this compound, GC-MS can confirm its identity by matching its mass spectrum to a reference library or through manual interpretation. Quantification is performed by comparing the peak area of a specific ion fragment to a calibration curve generated from standards. nih.gov Pyrolysis-GC-MS is a related technique that can be used to identify the monomer components of polymer-based materials, such as adhesives containing vinyl acetate resins. si.edushimadzu.com
Table 2: Predicted Primary Mass Fragments for this compound in GC-MS Analysis
| Fragment Name | Chemical Formula | Predicted Mass (m/z) | Structural Origin |
| Acetyl Cation | [CH₃CO]⁺ | 43 | Cleavage of the ester bond. A very common fragment for acetate esters. nih.gov |
| Thiocyanate Radical | [SCN]• | 58 | Cleavage of the C-S bond. |
| Vinyloxy Radical | [C₂H₃O]• | 43 | Cleavage of the ester oxygen bond. |
| Molecular Ion | [C₅H₅NO₂S]⁺ | 143 | The intact molecule with one electron removed. |
Thermal Analysis Techniques for Polymerization Studies
Thermal analysis techniques are indispensable for studying the polymerization of monomers and the degradation of the resulting polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for these purposes. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is used to investigate thermal transitions such as melting, crystallization, and glass transition (Tg). hu-berlin.deexpresspolymlett.com In polymerization studies, DSC can monitor the exothermic heat of polymerization, providing data on the reaction kinetics, rate of cure, and degree of conversion. researchgate.net For a polymer derived from this compound, DSC would be used to determine its glass transition temperature, a critical property that defines its physical state (glassy or rubbery) at different temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA is primarily used to study the thermal stability and degradation profile of polymers. ulb.ac.becore.ac.uk The resulting TGA curve shows the temperatures at which the polymer loses mass, which corresponds to the decomposition of specific chemical moieties. For a polymer of this compound, TGA would reveal a multi-step degradation process, likely involving the initial loss of the thiocyanato and acetate groups, followed by the degradation of the polymer backbone at higher temperatures. nih.gov This information is crucial for understanding the polymer's thermal stability limits.
Table 3: Representative TGA Degradation Stages for Poly(vinyl acetate) (PVAc) in an Inert Atmosphere (as an analogue for Poly(this compound))
| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| Stage 1: Deacetylation | 300 - 400 °C | ~60-70% | Elimination of acetic acid from the polymer backbone, leaving a polyene structure. nih.govcore.ac.uk |
| Stage 2: Polyene Degradation | 400 - 500 °C | ~25-35% | Further degradation of the unsaturated polymer backbone through chain scission reactions. nih.govcore.ac.uk |
| Stage 3: Char Residue | > 500 °C | ~1-5% | Remaining carbonaceous material after the primary degradation steps. ulb.ac.be |
Specialized Analytical Methods for Thiocyanate Quantification
The quantification of the thiocyanate (SCN⁻) group is essential for characterizing this compound and its derivatives. Spectrophotometry is a widely used, simple, and sensitive method for this purpose. acs.org
The most common spectrophotometric method for thiocyanate determination is based on its reaction with iron(III) ions in an acidic solution to form a series of intensely colored iron(III)-thiocyanate complexes, predominantly the blood-red [Fe(SCN)(H₂O)₅]²⁺. acs.org The intensity of the color is directly proportional to the thiocyanate concentration, following the Beer-Lambert law. The absorbance of the solution is measured at the wavelength of maximum absorption (λmax), typically around 480 nm, although values can vary depending on the specific complex and conditions. nih.gov
The procedure involves treating the sample containing the thiocyanate with an excess of an iron(III) salt (e.g., ferric nitrate) in an acidic medium. A calibration curve is prepared using standard solutions of known thiocyanate concentrations, and the concentration in the unknown sample is determined by measuring its absorbance and comparing it to the standard curve. acs.org This method is valued for its simplicity and cost-effectiveness. Other methods for thiocyanate quantification include complexation with copper(II) chula.ac.th or the use of kinetic-spectrophotometric approaches that measure the inhibitory effect of thiocyanate on a catalyzed reaction. nih.govtandfonline.com
Table 4: Example Calibration Data for Spectrophotometric Analysis of Thiocyanate
| Standard SCN⁻ Concentration (mg/L) | Absorbance at λmax |
| 0.0 (Blank) | 0.002 |
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 6.0 | 0.465 |
| 8.0 | 0.620 |
| 10.0 | 0.775 |
Applications and Future Research Directions of Ethenyl Thiocyanato Acetate and Its Polymers
Potential in Advanced Polymer Materials Science (e.g., functional polymers, degradable polymers)
The presence of the thiocyanate (B1210189) group (-SCN) along a polymer backbone introduces a reactive handle for post-polymerization modification, making polymers of ethenyl (thiocyanato)acetate promising candidates for functional materials. wikipedia.org The radical polymerization of vinyl thiocyanatoacetate (VTCA) has been studied, revealing unique polymerization behavior. researchgate.net
The polymerization of VTCA initiated by dimethyl 2,2′-azobisisobutyrate (MAIB) in acetone (B3395972) proceeds via a radical mechanism. researchgate.net The kinetics of this polymerization at 60 °C are described by the equation: Rp = k[MAIB]0.6±0.1[VTCA]1.0±0.1
Spectroscopic analysis using 1H and 13C NMR indicates that the polymerization of VTCA involves not only standard vinyl propagation but also an intramolecular transfer of the cyano group. researchgate.net This group-transfer mechanism is a distinctive feature of the polymerization of certain thiocyanate-containing monomers. acs.org
The resulting poly(this compound) is a functional polymer, where the pendant thiocyanato groups can be chemically modified to introduce new functionalities, tailor surface properties, or attach biomolecules. researchgate.netethz.ch This opens up possibilities for applications in areas such as biocompatible materials and specialized coatings. nih.govpolymersource.ca
Furthermore, the poly(vinyl acetate) backbone of the polymer suggests potential for degradability. wikipedia.orgvedantu.com Vinyl polymers are generally known for their robust carbon-carbon backbones, which makes them resistant to degradation. nih.gov However, the ester linkages in poly(vinyl acetate) are susceptible to hydrolysis, which could be exploited to design degradable materials. nih.govnih.gov This is particularly relevant in the context of developing environmentally friendly polymers and materials for biomedical applications where degradation is a desired characteristic. nih.govnih.gov
Table 1: Radical Polymerization of this compound (VTCA) at 60°C
This table summarizes the kinetic data and molecular weight characteristics of poly(VTCA) synthesized via radical polymerization.
| Parameter | Value | Reference |
| Polymerization Rate Equation | Rp = k[MAIB]0.6±0.1[VTCA]1.0±0.1 | researchgate.net |
| Overall Activation Energy | 112 kJ/mol | researchgate.net |
| Chain-Transfer Constant to Monomer (Cm) | 9.6 × 10−3 | researchgate.net |
| Number-Average Molecular Weight (Mn) | 1.4–1.6 × 104 | researchgate.net |
Role as a Building Block in the Synthesis of Diverse Chemical Scaffolds (e.g., thiocyanato-containing heterocycles like benzoxazines, oxazoles, thiazoles, and triazoles, if analogous derivatizations are explored)
This compound is a valuable building block for the synthesis of various heterocyclic compounds due to the reactivity of its thiocyanate group. thieme.deresearchgate.net While specific derivatizations of this exact molecule are not extensively documented, analogous reactions with other vinyl compounds containing a thiocyanate or a related group demonstrate the synthetic potential. acs.orgmdpi.comnih.gov
The thiocyanate moiety can act as a precursor for the formation of sulfur- and nitrogen-containing rings. For instance, α-thiocyanato ketones are known to react with amino compounds to form thiazoles. nih.gov Similarly, electrochemical methods have been used to synthesize thiocyanato-containing benzoxazines from ortho-vinyl anilines, showcasing a pathway where a vinyl group and a thiocyanate source are used to construct the heterocyclic system. mdpi.com
Based on these analogous transformations, this compound could potentially be used to synthesize a variety of heterocycles. The general strategy would involve a reaction that engages both the vinyl group (or a derivative thereof) and the thiocyanate group.
Potential Synthetic Applications:
Thiazoles: Following the Hantzsch thiazole (B1198619) synthesis principle, a reaction between this compound and a suitable amine-containing reactant could potentially yield substituted thiazoles. The α-thiocyanato acetate (B1210297) part of the molecule is a key structural motif for such cyclizations. acs.orgnih.gov
Benzoxazines: An analogous reaction to the electrochemical cyclization of olefinic amides could be envisioned, where this compound or a derivative reacts with an appropriately substituted aniline (B41778) to form a benzoxazine (B1645224) scaffold. mdpi.com
Oxazoles and Triazoles: The thiocyanate group is a versatile functional group that can be converted into other reactive intermediates. researchgate.net For instance, it could be transformed into an isothiocyanate, which is a common precursor for various heterocycles, including triazoles. The synthesis of oxazoles could also be explored through reactions involving the α-acetoxy thiocyanate structure.
Table 2: Potential Heterocyclic Scaffolds from this compound
This table outlines potential synthetic routes to various heterocycles based on analogous reactions of similar compounds.
| Target Heterocycle | Potential Synthetic Approach | Analogous Reaction Reference |
| Thiazoles | Reaction with primary amines or thioamides. | acs.orgnih.gov |
| Benzoxazines | Cyclization reaction with substituted anilines. | mdpi.com |
| Oxazoles | Multi-step synthesis involving transformation of the thiocyanate group followed by cyclization. | researchgate.net |
| Triazoles | Conversion to an isothiocyanate intermediate followed by reaction with a hydrazine (B178648) derivative. | researchgate.net |
Unexplored Reactivity and Transformations
The bifunctional nature of this compound suggests a range of chemical transformations that remain largely unexplored. The interplay between the vinyl acetate and the α-thiocyanato group could lead to novel reaction pathways and molecular architectures.
One area of unexplored reactivity is the selective transformation of one functional group while preserving the other. For example, the hydrolysis of the acetate ester group would lead to a vinyl alcohol derivative bearing a thiocyanatomethyl group. The subsequent polymerization of this monomer could yield poly(vinyl alcohol) with pendant thiocyanato groups, a polymer with different solubility and reactivity compared to poly(this compound).
The thiocyanate group itself is a site of rich chemistry. It can undergo nucleophilic attack at the sulfur atom or the carbon atom of the cyano group. Potential transformations include:
Conversion to Thiols: Reduction of the thiocyanate group would yield a thiol (mercaptan), which could be used for subsequent "thiol-ene" click chemistry reactions, offering a pathway to functionalized materials. abo.fi
Isomerization to Isothiocyanate: Under certain conditions, thiocyanates can rearrange to the more reactive isothiocyanates (-NCS), which are valuable intermediates in the synthesis of ureas, thioureas, and various heterocyclic compounds.
Cycloaddition Reactions: The cyano group of the thiocyanate could potentially participate in cycloaddition reactions, although this is less common.
The intramolecular cyano group transfer observed during radical polymerization is a fascinating aspect of its reactivity that warrants further investigation. researchgate.net Understanding and controlling this transfer mechanism could allow for the synthesis of polymers with unique microstructures and properties.
Future Research Avenues and Current Challenges in Synthesis and Application
The study of this compound is still in its early stages, with significant opportunities for future research. However, several challenges need to be addressed to unlock its full potential.
Current Challenges:
Limited Availability of Research: There is a scarcity of dedicated studies on the synthesis, polymerization, and application of this compound. Much of its potential is inferred from related compounds.
Monomer Synthesis and Purity: The synthesis of the monomer itself may present challenges in terms of yield and purity, which can affect its polymerization behavior and the properties of the resulting polymers.
Control over Polymerization: The significant chain transfer to the monomer during radical polymerization limits the achievable molecular weight. researchgate.net Developing controlled polymerization techniques for this monomer would be a significant step forward.
Characterization of Polymers: A thorough characterization of the physical, chemical, and mechanical properties of poly(this compound) and its derivatives is currently lacking.
Future Research Avenues:
Advanced Polymerization Techniques: Exploring controlled radical polymerization methods like ATRP or RAFT for this compound could provide better control over molecular weight, architecture, and polydispersity, leading to well-defined functional materials. ethz.ch
Copolymerization Studies: Investigating the copolymerization of this compound with other monomers would allow for the tuning of polymer properties and the creation of a wide range of new materials.
Systematic Exploration of Heterocycle Synthesis: A systematic investigation into the use of this compound as a building block for the synthesis of the diverse heterocycles mentioned previously would be highly valuable. acs.orgmdpi.comnih.gov
Post-Polymerization Modification: Detailed studies on the chemical modification of the pendant thiocyanate groups on the polymer backbone would expand the range of accessible functional polymers. researchgate.net
Biodegradability and Biocompatibility: Evaluating the degradation profile of poly(this compound) and the biocompatibility of the polymer and its degradation products is crucial for potential biomedical applications. nih.gov
Computational Studies: Theoretical calculations could provide deeper insights into the polymerization mechanism, including the intramolecular cyano group transfer, and help predict the reactivity of the monomer in various chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
